2-(4-Fluorophenyl)ethylamine Hydroiodide (also known as 4-Fluorophenethylamine Hydroiodide) is a chemical compound belonging to the class of phenethylamines. Phenethylamines are a group of molecules that share a core structure of a phenethyl group (phenethylamine) bonded to an amine group. PubChem:
2-(4-Fluorophenyl)ethylamine Hydroiodide is a chemical compound characterized by the molecular formula and a molecular weight of approximately 218.1 g/mol. It appears as a white to almost white crystalline powder and is soluble in polar solvents. This compound is derived from 2-(4-Fluorophenyl)ethylamine, which features a fluorinated phenyl group that enhances its biological activity and chemical reactivity. The presence of hydroiodide indicates that it is a salt formed with hydroiodic acid, which can affect its solubility and stability in various environments .
The synthesis of 2-(4-Fluorophenyl)ethylamine Hydroiodide typically involves the reaction of 2-(4-Fluorophenyl)ethylamine with hydroiodic acid. This reaction can be conducted under controlled conditions to ensure high purity and yield. Alternative methods may include the use of iodinating agents to introduce iodine into the molecule or the formation of derivatives through various coupling reactions .
General Synthesis Steps:
2-(4-Fluorophenyl)ethylamine Hydroiodide has several applications, particularly in pharmaceutical research and development. It is used as a building block in the synthesis of biologically active compounds, including potential therapeutic agents targeting neurological disorders. Additionally, it may serve as a reagent in organic synthesis for creating complex molecular architectures .
Interaction studies involving 2-(4-Fluorophenyl)ethylamine Hydroiodide focus on its binding affinity to various receptors, particularly those related to neurotransmission. Research into similar compounds suggests that modifications in the phenyl ring can significantly alter pharmacological profiles, affecting receptor selectivity and efficacy. Understanding these interactions is crucial for developing new drugs with targeted actions .
Several compounds share structural similarities with 2-(4-Fluorophenyl)ethylamine Hydroiodide, each exhibiting unique properties and biological activities:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-(Phenyl)ethylamine | C8H11N | Lacks fluorine; commonly used as a neurotransmitter precursor. |
| 3-(4-Fluorophenyl)propylamine | C10H14FN | Longer alkyl chain; potential for different receptor interactions. |
| 4-Fluoroamphetamine | C9H12FN | Known stimulant; significant effects on dopamine systems. |
| N,N-Dimethyl-4-fluoro-phenethylamine | C10H14FN | Dimethylated version; altered pharmacokinetics and receptor binding profiles. |
The uniqueness of 2-(4-Fluorophenyl)ethylamine Hydroiodide lies in its specific
2-(4-Fluorophenyl)ethylamine hydroiodide (CAS RN: 1413269-55-2) is an organic ammonium salt with the molecular formula C₈H₁₀FN·HI and a molecular weight of 267.09 g/mol. Its IUPAC name is 2-(4-fluorophenyl)ethanammonium iodide, reflecting its structure: a phenethylamine backbone substituted with a fluorine atom at the para position of the aromatic ring, protonated at the amine group, and paired with an iodide counterion. Key synonyms include 4-fluorophenethylamine hydroiodide, 2-(4-fluorophenyl)ethylammonium iodide, and p-F-PEAI.
The compound’s structural features include:
Table 1: Key Chemical Properties
The synthesis of 2-(4-fluorophenyl)ethylamine hydroiodide emerged from advancements in fluoroaromatic chemistry and ammonium salt synthesis. Early routes involved direct protonation of 4-fluorophenethylamine (CAS RN: 1583-88-6) with hydroiodic acid, as described in perovskite precursor synthesis protocols. This method remains widely used due to its simplicity and high yield (>98%).
A significant milestone was its adoption in materials science, particularly in perovskite solar cell research. The compound gained prominence after studies demonstrated its efficacy as a surface passivation agent for lead halide perovskites, improving device efficiency and stability. Its first commercial availability through suppliers like TCI Chemicals (Product No: F1203) and Greatcell Solar Materials marked its transition from a laboratory curiosity to a critical industrial reagent.
In organic chemistry, 2-(4-fluorophenyl)ethylamine hydroiodide serves as a building block for synthesizing fluorinated pharmaceuticals and agrochemicals. The fluorine atom’s electron-withdrawing properties modulate reaction kinetics in palladium-catalyzed cross-coupling reactions, enabling selective C–N bond formation. For example, it participates in Buchwald-Hartwig aminations to produce trifluoroethylated anilines, which are precursors to bioactive molecules.
The compound’s greatest academic impact lies in perovskite photovoltaics. When applied as a surface modifier, it passifies defects in perovskite films, reducing non-radiative recombination and enhancing power conversion efficiencies (PCEs) to over 25%. The fluorinated ammonium cation induces a dipole moment at the perovskite interface, improving charge extraction and moisture resistance.
Table 2: Comparative Performance in Perovskite Solar Cells
| Additive | PCE (%) | Stability (Hours) | Reference |
|---|---|---|---|
| None (Control) | 19.5 | 500 | |
| 2-(4-Fluorophenyl)ethylamine hydroiodide | 21.0 | 720 | |
| Phenethylammonium iodide | 20.1 | 600 |
Spectroscopic studies, including NMR and Raman spectroscopy, have elucidated its conformational preferences. In hydrated clusters, the water molecule hydrogen-bonds to the ammonium group, stabilizing a gauche conformation of the ethylamine chain. This structural flexibility facilitates its integration into perovskite lattices, where it occupies A-site vacancies, suppressing ion migration.
Phase-transfer catalysis represents a fundamental approach for the asymmetric synthesis of fluorinated phenethylamine derivatives, including 2-(4-fluorophenyl)ethylamine hydroiodide [1]. The asymmetric phase-transfer alkylation methodology enables the construction of chiral centers through the controlled alkylation of glycine imine derivatives under biphasic conditions [2]. This approach has demonstrated significant utility in generating α-amino acid derivatives with high levels of enantiomeric excess when applied to fluorinated aromatic substrates [3].
The mechanistic foundation of asymmetric phase-transfer catalysis involves the formation of ion pairs between chiral quaternary ammonium salts and anionic nucleophiles, creating a chiral environment that facilitates enantioselective bond formation [4]. The transfer of nucleophilic species from the aqueous phase to the organic phase is mediated by the chiral catalyst, with the stereochemical outcome determined by the spatial arrangement of substituents around the quaternary nitrogen center [5].
Cinchona alkaloid-derived catalysts constitute the most extensively studied class of chiral phase-transfer catalysts for asymmetric alkylation reactions [3]. The O-alkyl N-arylmethyl derivatives of cinchona alkaloids have evolved through several generations of structural modifications to achieve optimal enantioselectivity [3]. These catalysts function through the formation of tight ion pairs with enolate anions, where the chiral environment created by the quinuclidine and quinoline moieties directs the facial selectivity of electrophilic attack [6].
The catalyst structure incorporates multiple stereochemical elements that contribute to enantiocontrol. The quinuclidine nitrogen serves as the quaternary ammonium center, while the quinoline ring system and associated substituents create the chiral pocket necessary for substrate discrimination [7]. Modifications to the C6' position of the quinoline fragment have been shown to significantly impact enantioselectivity, with bulky substituents generally providing enhanced stereochemical control [8].
Table 1: Structural Parameters of Cinchona Alkaloid-Derived Catalysts
| Catalyst Type | Quinuclidine Configuration | Quinoline Substitution | Typical Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|
| Cinchonine-derived | (S)-configuration | 6'-methoxy | 85-92 | [3] |
| Cinchonidine-derived | (R)-configuration | 6'-methoxy | 82-89 | [3] |
| Modified N-anthracenylmethyl | Variable | 6'-phenyl | 91-97 | [7] |
| Dimeric structures | Dual centers | Variable spacers | 97-99 | [3] |
The development of dimeric cinchona alkaloid catalysts represents a significant advancement in catalyst design [3]. These structures link two cinchona alkaloid moieties through spacer units, creating enhanced rigidity and improved chiral recognition capabilities [3]. The dimeric catalysts achieve enantioselectivities of 97-99% ee in glycine imine alkylation reactions, representing near-perfect stereocontrol [3].
The translation of asymmetric phase-transfer catalysis from laboratory scale to industrial production requires careful optimization of reaction parameters to maintain enantioselectivity while achieving practical reaction rates and yields [9]. Temperature control emerges as a critical factor, with lower temperatures generally favoring higher enantioselectivity at the expense of reaction rate [10]. The optimal temperature range for maintaining high enantioselectivity typically falls between -20°C and 0°C for most cinchona alkaloid-catalyzed systems [10].
Catalyst loading optimization represents a balance between cost considerations and catalytic efficiency [9]. While higher catalyst loadings can improve both reaction rate and enantioselectivity, industrial applications typically employ 5-10 mol% catalyst loading to maintain economic viability [9]. The relationship between catalyst loading and enantioselectivity follows a saturation curve, with diminishing returns observed above optimal loading levels [5].
Table 2: Scale-Up Parameters for Asymmetric Phase-Transfer Catalysis
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Impact on Enantioselectivity |
|---|---|---|---|---|
| Temperature (°C) | -30 to -10 | -20 to 0 | -10 to 10 | High sensitivity |
| Catalyst Loading (mol%) | 10-20 | 5-15 | 5-10 | Moderate sensitivity |
| Stirring Rate (rpm) | 500-1000 | 200-500 | 100-300 | Low sensitivity |
| Phase Ratio (org:aq) | 1:1 to 2:1 | 1:1 to 1.5:1 | 1:1 to 1.2:1 | Moderate sensitivity |
The interfacial area between aqueous and organic phases significantly influences the transfer step efficiency [4]. Industrial-scale reactors must be designed to maintain adequate interfacial contact while avoiding excessive emulsification that complicates product separation [11]. The use of baffled reactors with controlled agitation rates helps optimize phase contact without compromising phase separation [12].
Solvent selection plays a crucial role in maintaining enantioselectivity during scale-up operations [9]. Toluene and dichloromethane represent the most commonly employed organic solvents, with toluene preferred for industrial applications due to environmental and safety considerations [13]. The aqueous phase typically contains potassium hydroxide or cesium hydroxide as the base, with cesium systems generally providing higher enantioselectivity due to improved ion-pairing characteristics [3].
Reductive amination represents a versatile and widely applicable methodology for the synthesis of fluorinated phenethylamine derivatives [14]. This approach involves the formation of an imine intermediate through the condensation of a carbonyl compound with an amine, followed by reduction to generate the corresponding amine product [14]. The method offers significant advantages in terms of functional group compatibility and mild reaction conditions suitable for fluorinated aromatic substrates [15].
The direct reductive amination protocol combines carbonyl and amine starting materials with a reducing agent in a single-pot operation [14]. Sodium cyanoborohydride represents the most commonly employed reducing agent due to its selectivity for imine reduction over carbonyl reduction [14]. Alternative reducing agents include sodium triacetoxyborohydride and pyridine borane, each offering distinct advantages in terms of reaction conditions and substrate compatibility [16].
Table 3: Reductive Amination Conditions for Fluorinated Phenethylamine Synthesis
| Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium cyanoborohydride | Methanol/pH 6-7 | 0 to 25 | 12-24 | 75-85 | [14] |
| Sodium triacetoxyborohydride | Dichloroethane | 25 | 8-16 | 80-90 | [16] |
| Pyridine borane | Ethanol | 25-50 | 6-12 | 70-85 | [16] |
| Catalytic hydrogenation | Ethanol/Pd-C | 25-50 | 4-8 | 85-95 | [14] |
The biomimetic approach to reductive amination utilizes the natural transamination process observed in enzymatic systems [17]. This methodology involves the isomerization of fluorinated imines through [18] [19]-proton shift reactions, providing access to fluorine-containing amines of biological interest [17]. The reaction proceeds through azomethine-azomethine isomerizations that are particularly favorable for fluorinated substrates due to the electron-withdrawing effects of fluorine substituents [17].
Catalytic approaches to reductive amination employ transition metal catalysts to facilitate both imine formation and reduction steps [20]. Ruthenium complexes with α-amino-substituted benzimidazole ligands have demonstrated effectiveness in promoting the reductive amination of fluorinated ketones [20]. The catalyst system utilizes ammonium formate as both the nitrogen source and reducing agent, providing an environmentally benign approach to amine synthesis [20].
The conversion of free amine bases to hydroiodic acid salts represents a critical step in the preparation of 2-(4-fluorophenyl)ethylamine hydroiodide [21]. Hydroiodic acid functions as both a strong acid and potent reducing agent, requiring careful control of reaction conditions to achieve selective salt formation without unwanted side reactions [21]. The mechanism of salt formation involves proton transfer from hydroiodic acid to the amine nitrogen, generating the corresponding ammonium iodide salt [22].
The preparation of hydroiodic acid for salt formation typically involves the in situ generation from iodide salts and appropriate acid sources [21]. Phosphoric acid represents the preferred acid for this transformation due to its ability to liberate hydroiodic acid without introducing competing nucleophiles [21]. The reaction proceeds according to the equilibrium: H₃PO₄ + KI ⇌ KH₂PO₄ + HI [21].
Table 4: Hydroiodic Acid Salt Formation Parameters
| Parameter | Optimal Range | Impact on Yield | Impact on Purity | Reference |
|---|---|---|---|---|
| HI Concentration (%) | 45-57 | High | Moderate | [22] |
| Temperature (°C) | 0-25 | Moderate | High | [21] |
| Reaction Time (min) | 30-120 | Low | High | [21] |
| Molar Ratio (HI:amine) | 1.1-1.5:1 | High | Moderate | [22] |
The azeotropic properties of hydroiodic acid solutions influence the salt formation process [22]. Commercial concentrated hydroiodic acid typically contains 48-57% HI by mass, forming an azeotrope that boils at 127°C [22]. This azeotropic composition provides optimal conditions for salt formation while minimizing the risk of thermal decomposition [22].
The stability of hydroiodic acid represents a significant challenge in salt formation procedures [21]. Pure hydroiodic acid readily decomposes to liberate elemental iodine and form hydrotriiodic acid, resulting in the characteristic yellow or brown coloration of aged solutions [21]. The decomposition can be minimized through the use of stabilizing agents such as hypophosphorous acid or by conducting reactions under inert atmosphere conditions [21].
Industrial crystallization represents the primary purification technique for 2-(4-fluorophenyl)ethylamine hydroiodide, offering the ability to simultaneously purify and isolate the desired product in crystalline form [23]. The crystallization process involves the controlled precipitation of crystals from solution through manipulation of temperature, concentration, and solvent composition [24]. The success of crystallization depends on understanding the solubility characteristics of the compound and optimizing conditions to promote desired crystal growth [25].
The nucleation and crystal growth stages of crystallization require precise control to achieve consistent particle size distribution and morphology [11]. Nucleation involves the initial formation of crystal seeds, while crystal growth encompasses the subsequent increase in crystal size through continued deposition of material from solution [23]. Temperature programming represents a critical aspect of crystallization control, with cooling rates typically maintained between 0.5-2°C per hour to promote uniform crystal formation [11].
Table 5: Crystallization Parameters for Pharmaceutical-Grade Purification
| Parameter | Batch Process | Continuous Process | Quality Impact | Reference |
|---|---|---|---|---|
| Cooling Rate (°C/h) | 0.5-2.0 | 1.0-3.0 | Crystal size uniformity | [11] |
| Supersaturation Ratio | 1.2-1.8 | 1.1-1.5 | Nucleation control | [23] |
| Seeding Concentration (%) | 0.1-0.5 | 0.05-0.2 | Particle size control | [11] |
| Agitation Rate (rpm) | 50-200 | 100-300 | Mass transfer | [12] |
Continuous crystallization processes offer advantages over batch operations in terms of product consistency and process efficiency [11]. Mixed-suspension mixed-product removal crystallizers maintain steady-state conditions that provide consistent crystal size distribution and purity [11]. The residence time distribution in continuous crystallizers can be optimized to achieve the desired crystal properties while maintaining high throughput [11].
Distillation techniques find application in the purification of intermediate compounds and solvent recovery operations [26]. Molecular distillation and short path distillation represent specialized techniques particularly suited for heat-sensitive pharmaceutical compounds [26]. These methods operate under reduced pressure conditions, enabling purification at lower temperatures that minimize thermal degradation [26]. Vacuum distillation systems typically operate at pressures ranging from 1-100 mmHg, with molecular distillation achieving pressures below 0.1 mmHg [26].
Quality control standards for research-grade 2-(4-fluorophenyl)ethylamine hydroiodide must meet stringent purity and consistency requirements [27]. Pharmaceutical-grade materials require purity levels exceeding 99% with strictly controlled levels of impurities and contaminants [27]. The implementation of Current Good Manufacturing Practice regulations ensures that manufacturing processes meet minimum requirements for methods, facilities, and controls [28].
Analytical validation protocols establish the reliability and accuracy of test methods used for quality control assessment [29]. Common validation characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness [29]. High-performance liquid chromatography represents the primary analytical technique for purity assessment, with validation protocols requiring demonstration of method performance across the expected range of sample concentrations [30].
Table 6: Quality Control Specifications for Research-Grade Material
| Parameter | Specification | Test Method | Acceptance Criteria | Reference |
|---|---|---|---|---|
| Purity (%) | ≥99.0 | HPLC | Individual impurities <0.1% | [31] |
| Water Content (%) | ≤0.5 | Karl Fischer | Moisture control | [32] |
| Heavy Metals (ppm) | ≤10 | ICP-MS | Contamination control | [33] |
| Particle Size (μm) | 50-200 | Laser diffraction | Processing consistency | [12] |
| Crystalline Form | Specified polymorph | X-ray diffraction | Form control | [25] |
2-(4-Fluorophenyl)ethylamine Hydroiodide represents a novel organic-inorganic hybrid salt with significant crystallographic interest [1] [2]. The compound crystallizes as white to almost white powder to crystal forms, demonstrating polymorphic tendencies commonly observed in fluorinated organic ammonium salts [3] [4]. The molecular formula C₈H₁₀FN·HI corresponds to a molecular weight of 267.09 g/mol, with the compound existing as a solid at room temperature [1] [2].
The crystallographic parameters reveal distinctive structural features characteristic of fluorinated phenethylammonium iodide systems. High-purity samples with minimum 98.0% purity by both High-Performance Liquid Chromatography and argentometric titration provide reliable crystallographic data [1] [5] [6]. The compound requires storage under inert gas conditions at temperatures below 15°C due to its hygroscopic nature, indicating strong intermolecular interactions in the crystalline state [1] [5].
Crystallographic analysis of related phenethylammonium iodide systems reveals that fluorine substitution at the para position significantly influences the crystal packing arrangements [4] [7]. The presence of the para-fluorine substituent modulates the electronic distribution throughout the aromatic system, affecting both intra- and intermolecular interactions within the crystal lattice [8] [4]. X-ray diffraction studies of similar compounds demonstrate that fluorinated phenethylammonium salts exhibit enhanced structural stability compared to their non-fluorinated analogs due to the electronic effects of fluorine substitution [4] [9].
The crystal structure determination reveals asymmetric unit composition consisting of one 2-(4-fluorophenyl)ethylammonium cation and one iodide anion [4] [9]. This 1:1 stoichiometry is consistent with the expected ionic composition and confirms the complete proton transfer from hydroiodic acid to the amine nitrogen during salt formation [10] [4].
The hydrogen bonding network in 2-(4-Fluorophenyl)ethylamine Hydroiodide exhibits complex three-dimensional architecture characteristic of organic ammonium iodide salts [10] [4] [9]. The ammonium nitrogen center serves as a multiple hydrogen bond donor, forming weak hydrogen bonds with four neighboring iodide anions [4] [9]. This tetrahedral coordination of the ammonium group creates supramolecular layers that propagate parallel to specific crystallographic planes [4] [9].
Hirshfeld surface analysis demonstrates that nitrogen-hydrogen···iodide interactions constitute 63.8% of the total crystal packing contributions, highlighting their fundamental importance in maintaining structural integrity [4] [9]. These N-H···I hydrogen bonds exhibit distances and angles consistent with moderate-strength hydrogen bonding interactions [10] [4]. The geometric parameters typically include N···I distances ranging from 3.2 to 3.8 Å and N-H···I angles between 150° and 180° [10] [4] [9].
The fluorine substituent contributes to the hydrogen bonding network through weak C-H···F interactions [11] [12]. These secondary interactions, while individually weak, provide additional stabilization to the overall crystal packing arrangement [13] [11]. Computational studies reveal that C-H···F hydrogen bonds can exhibit energies of approximately 1.4 kcal/mol per interaction, contributing significantly to the total lattice energy [12] [14].
Crystallographic analysis reveals distinctive topological features including hydrogen-bonded chains and layered structures [4] [9] [15]. The organic cations adopt specific orientations that maximize hydrogen bonding interactions while minimizing steric repulsions [4] [15]. The iodide anions function as multiple hydrogen bond acceptors, creating bridging connections between adjacent ammonium groups [10] [4] [9].
Advanced computational analysis using Quantum Theory of Atoms in Molecules and Natural Bond Orbital methods provides detailed insights into the electron density distribution and bonding characteristics within the hydrogen bonding network [16] [17]. These analyses confirm the electrostatic nature of the primary N-H···I interactions while revealing additional weak interactions that contribute to overall structural stability [16] [17].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 2-(4-Fluorophenyl)ethylamine Hydroiodide through distinctive spectral signatures that reflect the molecular environment and electronic effects of fluorine substitution [18] [19]. The ¹H NMR spectrum exhibits characteristic chemical shift patterns consistent with the fluorinated phenethylammonium structure [19].
Aromatic proton signals appear in the expected downfield region at δ 6.9-7.2 ppm, displaying typical coupling patterns for para-disubstituted benzene rings [18] [19]. The fluorine substitution causes distinctive splitting patterns due to long-range H-F coupling, providing unambiguous identification of the para-fluorine substitution pattern [19]. Meta protons adjacent to the fluorine substituent exhibit characteristic triplet splitting with coupling constants of approximately 8-9 Hz [19].
The ethylamine chain generates well-resolved signals at δ 2.6-3.0 ppm for the methylene protons [18]. The α-methylene group (adjacent to the aromatic ring) appears as a triplet due to coupling with the β-methylene protons, while the β-methylene group (adjacent to nitrogen) exhibits triplet splitting from coupling with the α-protons [18]. Ammonium protons typically appear as broad signals in the δ 7-10 ppm region due to rapid exchange and hydrogen bonding interactions [20] [21].
¹³C NMR spectroscopy reveals detailed structural information through carbon-fluorine coupling patterns and chemical shift assignments [22] [19]. Aromatic carbons exhibit characteristic chemical shifts in the δ 115-162 ppm region, with substantial C-F coupling observed for carbons in proximity to the fluorine substituent [22] [19]. The carbon bearing fluorine displays a large doublet with ¹J_C-F coupling of approximately 240-250 Hz [19].
Meta carbons adjacent to the fluorine-substituted carbon show smaller doublets with ²JC-F coupling constants of 20-25 Hz, while ortho carbons exhibit ³JC-F coupling of 7-10 Hz [22] [19]. The para carbon (opposite to fluorine) demonstrates long-range ⁴J_C-F coupling of 2-3 Hz, providing confirmatory evidence for the substitution pattern [23] [19].
Aliphatic carbons of the ethylamine chain appear at δ 10-60 ppm, with the α-carbon (benzylic position) typically observed around δ 35-40 ppm and the β-carbon (adjacent to nitrogen) at δ 40-45 ppm [18]. These chemical shift values reflect the electron-withdrawing effects of both the aromatic ring and the protonated amino group [22].
Fourier Transform Infrared spectroscopy provides comprehensive vibrational analysis of 2-(4-Fluorophenyl)ethylamine Hydroiodide, revealing characteristic absorption bands that confirm the molecular structure and hydrogen bonding interactions [24] [25]. The infrared spectrum exhibits distinctive vibrational signatures corresponding to specific functional groups and intermolecular interactions [25] [26].
Nitrogen-hydrogen stretching vibrations dominate the high-frequency region, appearing as broad, intense absorptions in the 3300-3500 cm⁻¹ range [24] [25]. These N-H stretches exhibit significant broadening due to extensive hydrogen bonding with iodide anions in the crystalline state [27] [24]. The multiple N-H stretching modes reflect the different hydrogen bonding environments experienced by the three ammonium protons [24] [25].
Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, displaying characteristic patterns for para-disubstituted benzene derivatives [24] [28]. The fluorine substitution causes subtle frequency shifts compared to unsubstituted phenethylamines, reflecting the electronic effects of the electron-withdrawing fluorine atom [24] [28].
Carbon-fluorine stretching vibrations provide diagnostic information about the fluorine substitution. The C-F stretch appears as a strong, sharp absorption in the 1000-1400 cm⁻¹ region, typically observed around 1200-1250 cm⁻¹ for aromatic C-F bonds [29] [24]. This vibrational mode exhibits high intensity due to the large dipole moment change associated with C-F bond stretching [29] [24].
Aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ range, showing multiple bands corresponding to different ring vibrational modes [24] [25]. The para-disubstitution pattern generates characteristic splitting patterns that distinguish this substitution pattern from other isomers [28] [24].
Aliphatic C-H stretching and bending modes contribute to the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively [25]. The methylene groups of the ethylamine chain exhibit symmetric and antisymmetric stretching modes as well as scissoring and wagging vibrations [30] [25].
Low-frequency vibrational modes below 800 cm⁻¹ include aromatic C-H out-of-plane bending, C-C skeletal vibrations, and hydrogen bonding-related modes [30] [24]. These low-frequency absorptions provide information about crystal packing and intermolecular interactions [31] [24].
Mass spectrometric analysis of 2-(4-Fluorophenyl)ethylamine Hydroiodide reveals distinctive fragmentation pathways that provide structural confirmation and mechanistic insights into the gas-phase behavior of fluorinated phenethylammonium ions [32] [33]. Electrospray ionization quadrupole time-of-flight mass spectrometry generates well-defined fragmentation patterns characteristic of phenethylamine derivatives [32] [34] [33].
The molecular ion peak appears at m/z 140.1, corresponding to the protonated molecular ion [M+H]⁺ of the neutral amine (molecular weight 139.08) [32] [33]. This protonation occurs readily under electrospray conditions, generating a stable ammonium ion that serves as the precursor for subsequent fragmentation processes [32] [33].
The base peak at m/z 123 (relative intensity 999) results from loss of ammonia (NH₃, 17 Da) from the molecular ion [32] [33]. This α-cleavage reaction represents the most favorable fragmentation pathway for phenethylamine derivatives, involving cleavage adjacent to the nitrogen atom [35] [34]. The high intensity of this fragment ion reflects the stability of the resulting benzylic carbocation [34].
Additional fragmentation produces characteristic ions at m/z 103 (relative intensity 157), corresponding to sequential losses of HF (20 Da) and NH₃ (17 Da) from the molecular ion [32] [33]. This fragmentation pattern is unique to fluorinated analogs and provides diagnostic information for fluorine-containing phenethylamines [35] [34].
Further fragmentation generates smaller aromatic fragments including the fluorobenzyl cation [C₇H₄F]⁺ at m/z 95, the phenyl cation [C₆H₅]⁺ at m/z 77, and the cyclobutadienyl cation [C₄H₃]⁺ at m/z 51 [35] [34]. These fragment ions result from progressive ring fragmentations and rearrangement reactions that are characteristic of aromatic systems under high-energy conditions [35] [34].
The fragmentation mechanisms involve both simple bond cleavages and complex rearrangement processes [34] [36]. Benzylic cleavage with fluorine retention generates stable aromatic cations, while loss of fluorine through HF elimination produces phenyl-derived fragments [35] [34]. These fragmentation pathways provide valuable structural information for identifying and characterizing fluorinated phenethylamine derivatives [34] [37].
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